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molecular formula C7H11NO2 B8502470 Methyl cyanovalerate

Methyl cyanovalerate

Cat. No. B8502470
M. Wt: 141.17 g/mol
InChI Key: WNZKWBYFYOMJRC-UHFFFAOYSA-N
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Patent
US04470928

Procedure details

Into a 1-liter, stainless autoclave were introduced 301.2 g of Solution A, 39.4 g (0.270 mole) of adipic acid, 51.8 g (0.298 mole) of dimethyl adipate and 29.2 g (0.270 mole) of adiponitrile. The content of the autoclave was stirred at 230° C. for 2.5 hours. After cooling the reaction mixture, 160.0 g of methanol was added and the resulting mixture was stirred at 200° C. for 2 hours. Then, the liquid reaction mixture was distilled under reduced pressure to obtain 77.5 g (0.550 mole) of methyl cyanovalerate. The yield thereof corresponded to 203.7% based on the adipic acid charged.
[Compound]
Name
Solution A
Quantity
301.2 g
Type
reactant
Reaction Step One
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
51.8 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)CCCCC(O)=O.C(OC)(=O)[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17].C(#N)CCCC[C:28]#[N:29]>CO>[C:28]([CH:15]([CH2:14][CH2:13][CH3:12])[C:16]([O:18][CH3:19])=[O:17])#[N:29]

Inputs

Step One
Name
Solution A
Quantity
301.2 g
Type
reactant
Smiles
Name
Quantity
39.4 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
51.8 g
Type
reactant
Smiles
C(CCCCC(=O)OC)(=O)OC
Name
Quantity
29.2 g
Type
reactant
Smiles
C(CCCCC#N)#N
Step Two
Name
Quantity
160 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Stirring
Type
CUSTOM
Details
The content of the autoclave was stirred at 230° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 200° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then, the liquid reaction mixture
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(#N)C(C(=O)OC)CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.55 mol
AMOUNT: MASS 77.5 g
YIELD: CALCULATEDPERCENTYIELD 203.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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